1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Brand Name:
Vulcanchem
CAS No.:
94695-52-0
VCID:
VC21098930
InChI:
InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20)
SMILES:
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O
Molecular Formula:
C13H8F3NO3
Molecular Weight:
283.2 g/mol
1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 94695-52-0
Cat. No.: VC21098930
Molecular Formula: C13H8F3NO3
Molecular Weight: 283.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94695-52-0 |
|---|---|
| Molecular Formula | C13H8F3NO3 |
| Molecular Weight | 283.2 g/mol |
| IUPAC Name | 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H8F3NO3/c14-8-3-6-11(10(16)9(8)15)17(5-1-2-5)4-7(12(6)18)13(19)20/h3-5H,1-2H2,(H,19,20) |
| Standard InChI Key | NMASXYCNDJMMFR-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O |
| Canonical SMILES | C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)F)F)F)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator